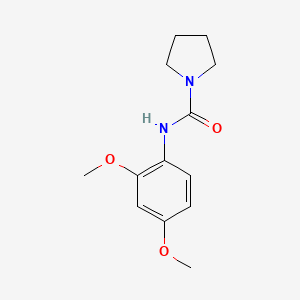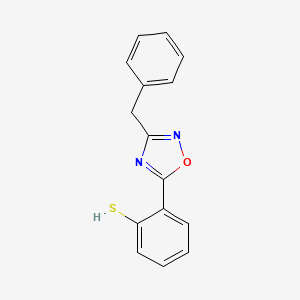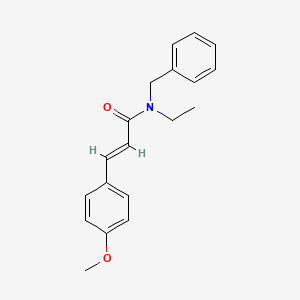
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as DMPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMPP belongs to the class of compounds known as pyrrolidinecarboxamides, which are known to have various biological activities.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide acts as an agonist for the TRPM8 ion channel, causing an influx of calcium ions into cells. This influx of calcium ions can lead to a variety of downstream effects, including the activation of signaling pathways and the release of neurotransmitters.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo experiments. These effects include the activation of TRPM8 channels in sensory neurons, the release of neurotransmitters such as glutamate and acetylcholine, and the activation of signaling pathways such as the MAPK/ERK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its specificity for the TRPM8 ion channel. This allows researchers to selectively activate this channel and study its function in isolation. However, one limitation of using N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide is its relatively low potency compared to other TRPM8 agonists. This can make it difficult to achieve the desired level of channel activation in some experiments.
Direcciones Futuras
There are many potential future directions for research involving N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is the use of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide as a tool to study the function of TRPM8 channels in different cell types and tissues. Another area of research involves the development of more potent and selective TRPM8 agonists that could be used in conjunction with N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide to achieve more robust channel activation. Finally, there is also interest in exploring the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide and other TRPM8 agonists for the treatment of pain and other sensory disorders.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine and the subsequent reaction of the resulting product with acetic anhydride. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide as a tool to study the function of certain ion channels in the brain. N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to activate the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperatures.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-10-5-6-11(12(9-10)18-2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYKAGOORRSPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)




![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)
